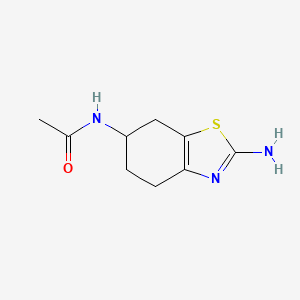

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Descripción general

Descripción

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is a chemical compound with the molecular formula C9H13N3OS and a molecular weight of 211.28 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with acetic anhydride under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiparkinsonian Activity

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is structurally related to pramipexole, a well-known antiparkinsonian agent. Research indicates that this compound exhibits dopaminergic activity, making it a candidate for the treatment of Parkinson's disease. Its mechanism involves stimulating dopamine receptors, which could help alleviate motor symptoms associated with the disease .

1.2 Anti-inflammatory Properties

Studies have shown that benzothiazole derivatives possess anti-inflammatory effects. This compound may exhibit similar properties due to its ability to modulate inflammatory pathways. This potential application is significant for developing new anti-inflammatory drugs .

1.3 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that benzothiazole derivatives can inhibit the growth of various bacterial strains. This compound could be explored as a lead compound for developing new antibiotics .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases or phosphatases could provide insights into new therapeutic targets for metabolic disorders .

2.2 Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. It can be utilized to study enzyme-substrate interactions or cellular uptake mechanisms in various biological systems .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Its functional groups can facilitate cross-linking reactions in polymer synthesis .

3.2 Photovoltaic Materials

Recent advancements suggest that compounds like this compound can be used in the development of organic photovoltaic materials due to their electronic properties. This application is crucial for improving the efficiency of solar cells .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide

- tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate

- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Actividad Biológica

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃N₃OS

- Molecular Weight : 211.29 g/mol

- CAS Number : 104617-51-8

- Melting Point : 225 °C (dec.) .

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. It has been studied for its potential as a multitarget-directed ligand (MTDL) in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms:

- Cholinesterase Inhibition : The compound shows significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. This inhibition is essential for enhancing cholinergic neurotransmission in Alzheimer's disease models .

- β-Secretase Inhibition : It has been reported to inhibit β-secretase activity, which is involved in amyloid-beta peptide production. This suggests a potential role in reducing amyloid plaque formation in Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.62 | |

| BuChE Inhibition | 0.69 | |

| β-Secretase Inhibition | 0.38 | |

| MAO-B Inhibition | 5.15 | |

| Antioxidant Activity | Varies |

Case Studies

-

Neuroprotective Effects :

A study demonstrated that derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in vitro. The compounds showed a strong ability to scavenge free radicals and chelate metal ions like Fe²⁺ and Cu²⁺ . -

Alzheimer's Disease Models :

In animal models of Alzheimer's disease, compounds similar to this compound were found to improve cognitive function significantly. These studies highlighted the compound's ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for further development .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits acceptable safety profiles when tested on normal human cells (SH-SY5Y and HepG2). However, comprehensive toxicological studies are necessary to establish its safety for clinical use .

Propiedades

IUPAC Name |

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKCTWPNUINDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546341 | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-51-8 | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.